molecular formula C20H22N4O4S2 B2881519 3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021036-08-7

3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Cat. No. B2881519
CAS RN: 1021036-08-7
M. Wt: 446.54
InChI Key: HSDWOAIQJAGKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine, also known as compound 1, is a novel small molecule that has gained attention in recent years for its potential therapeutic applications. In

Scientific Research Applications

CNS and Antioxidant Properties

Research has explored derivatives of isothiazolopyridine, leading to compounds like 3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine, which have shown potential in pharmacological central nervous system (CNS) screening. These compounds exhibited analgesic action in animal models and some also demonstrated moderate antioxidant properties in vitro (Malinka et al., 2002).

Anti-inflammatory, Analgesic, and Anticonvulsant Activities

Compounds related to 3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine have been synthesized and tested for anti-inflammatory, analgesic, and anticonvulsant activities. These compounds, derived from visnagin, showed significant biological activities in these areas (El-Sawy et al., 2014).

Antimicrobial Agents

Novel derivatives incorporating sulfonamido moieties have been prepared, targeting antimicrobial applications. These include cyano-5,6-dimethylpyridazin-3-ylthio derivatives, which have been screened for antimicrobial activity, highlighting the potential of such compounds in combating microbial infections (Al-Kamali & Al-Hazmi, 2014).

Antibacterial Agents

Research into chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones synthesized from compounds with similar structures to 3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine has shown promising antibacterial activity. These synthesized compounds were tested and confirmed for their effectiveness against bacterial strains (Solankee & Patel, 2004).

Serotonin Antagonists

Studies on 3-substituted 1-(4-fluorophenyl)-1H-indoles, structurally related to 3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine, have revealed potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds have shown properties of central serotonin antagonism without causing catalepsy, indicating potential use in neuroleptic applications (Perregaard et al., 1992).

Biofilm and MurB Inhibitors

Novel compounds with a piperazine linker have been synthesized, showing significant inhibitory activities against bacterial biofilms and MurB enzymes. These findings suggest potential applications in combating bacterial resistance and infections (Mekky & Sanad, 2020).

Antioxidant and Antitumor Activities

Certain N-substituted-2-amino-1,3,4-thiadiazoles, related to 3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine, have been synthesized and evaluated for antioxidant and antitumor activities. These compounds have shown promising results in cytotoxicity and antioxidant tests, indicating their potential in cancer therapy (Hamama et al., 2013).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-27-17-7-5-15(14-18(17)28-2)16-6-8-19(22-21-16)23-9-11-24(12-10-23)30(25,26)20-4-3-13-29-20/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDWOAIQJAGKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.